molecular formula C26H32N4O3S B11254994 4-methoxy-2,3,5-trimethyl-N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

4-methoxy-2,3,5-trimethyl-N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11254994
M. Wt: 480.6 g/mol
InChI Key: DTWHQLJIKJUVBU-UHFFFAOYSA-N
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Description

4-methoxy-2,3,5-trimethyl-N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonamide core with multiple substituents, including methoxy, trimethyl, and piperidinyl groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2,3,5-trimethyl-N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a suitable aromatic precursor to introduce the sulfonamide group.

    Introduction of Methoxy and Trimethyl Groups:

    Coupling with Piperidinyl Pyridazine: The final step involves coupling the benzenesulfonamide intermediate with a piperidinyl pyridazine derivative using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and trimethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are employed under controlled conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological mechanisms at the molecular level.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. The presence of multiple functional groups allows for the design of analogs with improved pharmacological properties.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science applications. Its versatility in chemical reactions makes it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-methoxy-2,3,5-trimethyl-N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-methoxy-2,3,5-trimethyl-N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide stands out due to its complex structure, which includes a piperidinyl pyridazine moiety. This unique feature enhances its potential for diverse chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H32N4O3S

Molecular Weight

480.6 g/mol

IUPAC Name

4-methoxy-2,3,5-trimethyl-N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide

InChI

InChI=1S/C26H32N4O3S/c1-17-11-13-30(14-12-17)25-10-9-23(27-28-25)21-7-6-8-22(16-21)29-34(31,32)24-15-18(2)26(33-5)20(4)19(24)3/h6-10,15-17,29H,11-14H2,1-5H3

InChI Key

DTWHQLJIKJUVBU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C(=C(C(=C4)C)OC)C)C

Origin of Product

United States

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